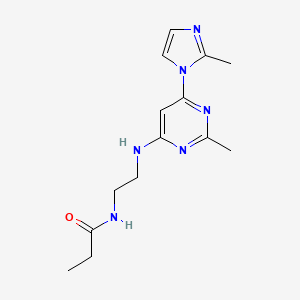

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)propionamide

Description

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)propionamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 2-methyl-1H-imidazol-1-yl group at the 6-position and a 2-methyl group at the 2-position. The pyrimidine ring is further functionalized with an ethylamino-propionamide side chain.

Properties

IUPAC Name |

N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O/c1-4-14(21)17-6-5-16-12-9-13(19-10(2)18-12)20-8-7-15-11(20)3/h7-9H,4-6H2,1-3H3,(H,17,21)(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPCERRUXLSKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCNC1=CC(=NC(=N1)C)N2C=CN=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)propionamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure includes a pyrimidine ring substituted with an imidazole moiety, which is known to influence its biological interactions. The molecular formula is , with a molecular weight of approximately 248.34 g/mol.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that lead to biological responses.

- Antimicrobial Activity : Preliminary studies suggest that it may have significant antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar imidazole and pyrimidine derivatives. For instance, compounds with structural similarities have demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural components suggest it may exhibit comparable activity.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Candida albicans | Not specified |

Anticancer Activity

Imidazole derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. Research indicates that similar compounds can inhibit cell proliferation and promote cell death in various cancer lines . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Study 1: Antimicrobial Efficacy

A study evaluating the efficacy of imidazole derivatives against bacterial strains found that compounds with similar structures exhibited potent antibacterial activity. The study reported that modifications in the imidazole ring significantly influenced the antimicrobial potency .

Study 2: Anticancer Potential

Another investigation into pyrimidine-based compounds revealed promising results regarding their ability to inhibit tumor growth in vitro. These findings suggest that this compound may also have therapeutic potential in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with derivatives listed in patent documents (), particularly in its pyrimidine core and substituent patterns. Key differences include:

The absence of a thiazolecarboxamide moiety and a chloro-methylphenyl group in the target compound distinguishes it from the analogues in , likely altering solubility, bioavailability, and target affinity.

HPLC Retention Time Analysis

HPLC retention times for analogous compounds in range from 2.253 to 2.71 minutes (Table 1), influenced by polarity and hydrophobicity:

Inference for Target Compound: The target’s 2-methylimidazole substituent may increase hydrophobicity compared to morpholinylpropyl or methylamino groups but could reduce it relative to the oxo-imidazole in the third analogue. The propionamide side chain, lacking the bulky thiazolecarboxamide, might further lower retention time. However, empirical HPLC data for the target compound is unavailable, necessitating caution in extrapolation.

Pharmacological and Physicochemical Properties

While direct data for the target compound is scarce, structural parallels suggest:

- Solubility : The imidazole group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., chloro-methylphenyl groups in compounds) .

- Target Selectivity : The absence of a thiazolecarboxamide moiety could reduce kinase inhibition activity observed in analogues with this group .

- Metabolic Stability : The propionamide side chain may enhance metabolic stability relative to thiazolecarboxamide derivatives, which are prone to hydrolysis.

Research Findings and Discussion

- Structural Determinants of Retention Time : Bulkier, polar substituents (e.g., oxo-imidazole) correlate with longer HPLC retention times in compounds . The target’s imidazole group may position its retention between 2.493 and 2.71 minutes, pending experimental validation.

- Synthetic Accessibility: The target’s simpler side chain (ethylamino-propionamide vs. thiazolecarboxamide) may streamline synthesis compared to analogues in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.